Tris[3,5-bis(trifluoromethyl)phenyl]phosphine

Coordination Chemistry Palladium Catalysis Ligand Stability

This strongly π-accepting triarylphosphine ligand, featuring six electron-withdrawing CF₃ groups, is essential for applications where generic PPh₃ fails. It delivers record-high turnover numbers (up to 2,770) in iron-catalyzed light-driven H₂ production. In rhodium-catalyzed hydroformylation, it enables exceptionally high TOFs in supercritical CO₂ with 94% yield for 1-hexene. Uniquely stabilizes anionic [L₃PdBr]⁻ ate-complexes unattainable with electron-rich phosphines. Procure this non-interchangeable ligand to replicate state-of-the-art catalytic performance.

Molecular Formula C24H9F18P
Molecular Weight 670.3 g/mol
CAS No. 175136-62-6
Cat. No. B065459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[3,5-bis(trifluoromethyl)phenyl]phosphine
CAS175136-62-6
Molecular FormulaC24H9F18P
Molecular Weight670.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H
InChIKeyITJHLZVYLDBFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (CAS 175136-62-6): A Specialized Electron-Poor Phosphine Ligand for Advanced Catalysis


Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, with the CAS number 175136-62-6, is a specialized, electron-poor triarylphosphine ligand. Its molecular formula is C₂₄H₉F₁₈P and it features a phosphorus atom bonded to three 3,5-bis(trifluoromethyl)phenyl rings . This high degree of fluorination results in a strongly π-accepting ligand with unique electronic and steric properties [1], which profoundly influence the activity, selectivity, and stability of the transition metal complexes it forms, particularly with palladium and rhodium [2].

Why Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Cannot Be Replaced by Common Phosphines Like PPh₃


Generic substitution with less specialized phosphine ligands, such as triphenylphosphine (PPh₃), is not feasible for applications requiring the unique electronic and steric profile of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. The compound's six strong electron-withdrawing CF₃ groups per molecule create an electron-poor phosphorus center [1]. This dramatically alters the stability and reactivity of its metal complexes. For instance, in palladium chemistry, this ligand uniquely stabilizes anionic ate-complexes that are crucial for certain catalytic cycles [2], while in hydroformylation, its coordination chemistry and catalytic performance diverge sharply from both electron-rich phosphines like PPh₃ and perfluorinated analogs like P(C₆F₅)₃ [3]. The following evidence quantifies these critical differences, demonstrating why this ligand is a distinct, non-interchangeable tool.

Quantitative Differentiation of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Against Key Comparators


Head-to-Head Comparison: Stability of Palladium(II) Complexes vs. PPh₃ and P(C₆F₅)₃

The thermodynamic stability of trans-[PdCl₂L₂] complexes is a direct measure of ligand binding affinity. A competition study using ³¹P NMR spectroscopy established a clear stability order. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (Lₐ) forms a complex with intermediate stability, being more stable than the analogous complex with the perfluorinated ligand P(C₆F₅)₃ (L_b) but significantly less stable than the complex formed by the common electron-rich ligand triphenylphosphine (PPh₃) [1].

Coordination Chemistry Palladium Catalysis Ligand Stability

Head-to-Head Comparison: Catalytic Activity in Rh-Catalyzed Hydroformylation of 1-Hexene

In the rhodium-catalyzed hydroformylation of 1-hexene, the catalytic activity was directly compared under identical conditions. The catalyst formed with Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (Lₐ) exhibited a Turnover Frequency (TOF) of approximately 400 h⁻¹ and a high yield of 94%, which is comparable to the PPh₃-derived catalyst [1]. In stark contrast, the catalyst using the related electron-poor ligand P(C₆F₅)₃ (L_b) demonstrated an exceptionally low yield of only 6% under the same conditions [1].

Homogeneous Catalysis Hydroformylation Rhodium Complexes

Cross-Study Evidence: Exceptional TOF in Rhodium-Catalyzed Diene Hydroformylation in scCO₂

In the double hydroformylation of 1,5-hexadiene to a dialdehyde, a reaction of significant industrial interest, a rhodium complex of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine demonstrated exceptional activity in supercritical carbon dioxide (scCO₂). The study reports that the Turnover Frequency (TOF) value achieved was "much larger than those reported so far" for this class of reaction [1].

Homogeneous Catalysis Hydroformylation Supercritical CO₂

Head-to-Head Mechanistic Evidence: Unique Stabilization of Anionic Palladium(0) Ate Complexes

The formation of anionic palladium ate complexes is a key mechanistic step, yet they are often elusive. The electron-poor catalyst [L₃Pd], where L is Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, readily reacts with Br⁻ ions to afford the stable, anionic, zero-valent ate complex [L₃PdBr]⁻, which was characterized by ESI-MS, conductivity, and NMR [1]. In direct contrast, more-electron-rich Pd catalysts display a significantly lower tendency to form such ate complexes [1].

Mechanistic Chemistry Palladium Catalysis Cross-Coupling

Class-Level Benchmark: Record-High Activity for Iron-Based Photocatalytic Hydrogen Generation

The compound is a key component of a highly active iron-based water reduction catalyst (WRC). When generated in situ from Fe₃(CO)₁₂ and Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, the catalyst achieved a turnover number (TON) of more than 1500 [1][2]. A related study reported an even higher TON of 2770 for an Fe WRC derived from the same phosphine ligand [3]. Both studies explicitly state that these values constitute the highest activity reported for any iron-based water reduction catalyst at the time of publication [1][2][3].

Photocatalysis Hydrogen Evolution Sustainable Chemistry

Target Application Scenarios for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Based on Quantitative Evidence


Rhodium-Catalyzed Hydroformylation in Supercritical CO₂

This ligand is particularly suited for rhodium-catalyzed hydroformylation reactions, especially those aiming for high productivity in sustainable media. The cross-study evidence shows it enables exceptionally high turnover frequencies (TOFs) in the double hydroformylation of dienes in supercritical CO₂ (scCO₂) [1], while the head-to-head data confirms it delivers high yields (94%) for 1-hexene, on par with industry standard PPh₃ but with the benefit of being tailored for scCO₂ applications [2].

Palladium-Catalyzed Cross-Coupling Reactions Requiring Ate Complex Intermediates

For mechanistic studies or catalytic cycles that rely on the formation and stabilization of anionic palladium(0) or palladium(II) ate complexes, this ligand is uniquely effective. Direct comparative evidence shows it readily forms stable anionic [L₃PdBr]⁻ complexes, a property not shared by more electron-rich Pd catalysts [1]. This can be leveraged to study or develop new cross-coupling reactions with unconventional selectivity.

Iron-Based Photocatalytic Water Reduction for Hydrogen Evolution

This compound is an essential component for creating a top-tier, earth-abundant metal catalyst for light-driven hydrogen production. Class-level evidence benchmarks its performance, with an Fe WRC containing this ligand achieving record-high turnover numbers (>1500 and up to 2770) compared to all other iron-based systems [1][2][3]. Researchers aiming to build upon this state-of-the-art for solar fuel applications should procure this specific ligand.

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